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Introduction

The ID-8 murine ovarian cancer cell line is a widely used model for studying the tumor
microenvironment and the efficacy of immunotherapies in ovarian cancer. Co-culturing ID-8
cells with various immune cell populations, such as T cells, macrophages, and Natural Killer
(NK) cells, provides a powerful in vitro system to investigate tumor-immune interactions,
including anti-tumor immunity and immune evasion mechanisms. These application notes
provide detailed protocols for the co-culture of ID-8 cells with different immune cells, methods
for assessing the outcomes of these interactions, and a summary of expected quantitative
data.

l. Cell Line and Primary Cell Preparation
ID-8 Cell Culture

ID-8 cells are a clone of murine ovarian surface epithelial cells derived from C57BL/6 mice that
spontaneously transformed after multiple passages in vitro.[1][2][3][4][5] They are an adherent,
epithelial-like cell line.

Protocol for Culturing ID-8 Cells:

e Thawing Frozen Cells:
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o Rapidly thaw a cryovial of ID-8 cells in a 37°C water bath.[2][6][7][8]

o Transfer the thawed cell suspension to a 15 mL conical tube containing 9 mL of pre-
warmed complete culture medium.

o Complete Culture Medium: High-glucose DMEM supplemented with 10% Fetal Bovine
Serum (FBS), and 1% Penicillin-Streptomycin.[2][7]

o Centrifuge the cells at 300 x g for 5 minutes.[2]

o Discard the supernatant and resuspend the cell pellet in 10-15 mL of fresh complete
culture medium.

o Transfer the cell suspension to a T75 cell culture flask.

o Incubate at 37°C in a humidified atmosphere with 5% CO2.[2]

e Subculturing (Passaging):

[¢]

Culture ID-8 cells to 80-90% confluency.[7]

o Aspirate the culture medium and wash the cell monolayer once with 5-10 mL of sterile
Phosphate-Buffered Saline (PBS).

o Add 2-3 mL of a dissociation reagent (e.g., 0.25% Trypsin-EDTA) and incubate at 37°C for
3-5 minutes, or until cells detach.[2]

o Neutralize the trypsin with 5-7 mL of complete culture medium.

o Collect the cell suspension in a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.

[2]

o Discard the supernatant, resuspend the cell pellet in fresh complete culture medium, and
seed new flasks at a split ratio of 1:3 to 1:4.[7]

Isolation of Immune Cells from Mouse Spleen
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Splenocytes, a mixed population of immune cells, can be isolated from the spleens of C57BL/6

mice (syngeneic to ID-8 cells). Further purification steps can be performed to isolate specific

immune cell subsets.

Protocol for Splenocyte Isolation:

Euthanize a C57BL/6 mouse according to approved institutional protocols.

Aseptically remove the spleen and place it in a petri dish containing 5 mL of sterile RPMI-
1640 medium supplemented with 10% FBS.[9][10][11][12]

Place a 70 um cell strainer over a 50 mL conical tube.[9][12]

Transfer the spleen onto the strainer and gently mash the tissue through the mesh using the
plunger of a sterile syringe.[9][11][12]

Rinse the strainer with an additional 10-15 mL of RPMI medium to ensure maximum cell
recovery.

Centrifuge the cell suspension at 350 x g for 5 minutes at 4°C.[9]

To lyse red blood cells, resuspend the pellet in 1-2 mL of ACK lysis buffer and incubate for 2-
3 minutes at room temperature.

Add 10 mL of RPMI medium to neutralize the lysis buffer and centrifuge at 350 x g for 5
minutes.

Resuspend the splenocyte pellet in the desired complete medium for subsequent
experiments.

Further Purification of Immune Cell Subsets:

T Cells (CD8+): Can be isolated from the splenocyte population using magnetic-activated
cell sorting (MACS) with CD8a (Ly-2) MicroBeads or by fluorescence-activated cell sorting
(FACS).

Macrophages: Bone marrow-derived macrophages (BMDMSs) are often used for in vitro
studies. To generate BMDMs, bone marrow cells are flushed from the femur and tibia of mice
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and cultured in medium containing Macrophage Colony-Stimulating Factor (M-CSF) for 5-7
days.

e NK Cells: Can be isolated from splenocytes using negative selection kits (e.g., EasySep™
Mouse NK Cell Isolation Kit) to obtain a highly pure population of NK cells.[13]

Il. Co-culture Experimental Protocols

The following protocols describe the co-culture of ID-8 cells with T cells, macrophages, and NK
cells. The specific experimental conditions, such as effector-to-target ratios and incubation
times, may need to be optimized for specific research questions.

ID-8 and CD8+ T Cell Co-culture for Cytotoxicity Assay

This assay measures the ability of cytotoxic T lymphocytes (CTLS) to kill ID-8 tumor cells.
Protocol:
e Preparation of Target Cells (ID-8):

o Seed 1 x 10" ID-8 cells per well in a 96-well flat-bottom plate in 100 puL of complete RPMI
medium.

o Incubate overnight at 37°C and 5% CO2 to allow cells to adhere.
o Preparation of Effector Cells (CD8+ T Cells):

o Isolate CD8+ T cells from the spleens of C57BL/6 mice. For antigen-specific responses, T
cells from mice previously immunized with an ID-8-associated antigen or OT-I transgenic
mice (if using ovalbumin-expressing ID-8 cells) can be used.

o Activate the CD8+ T cells for 2-3 days prior to the co-culture using anti-CD3/anti-CD28
antibodies or specific peptide antigens presented by antigen-presenting cells (APCs).

o Co-culture:

o On the day of the assay, remove the medium from the ID-8 cells.
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o Add the activated CD8+ T cells to the wells containing ID-8 cells at various effector-to-

target (E:T) ratios (e.g., 1:1, 5:1, 10:1) in a final volume of 200 pL per well.

o Include control wells with ID-8 cells only (spontaneous death) and ID-8 cells with lysis

buffer (maximum Kkilling).

o Incubate the co-culture for 4 to 48 hours at 37°C and 5% CO2.

o Assessment of Cytotoxicity:

o Cytotoxicity can be measured using various methods:

» LDH Release Assay: Measure the release of lactate dehydrogenase (LDH) from

damaged cells into the supernatant using a commercially available Kkit.

» Flow Cytometry-based Assay: Stain the cells with a viability dye (e.g., Propidium lodide

or 7-AAD) and a fluorescent dye to distinguish between effector and target cells (e.g.,

CFSE for target cells). The percentage of dead target cells can then be quantified by

flow cytometry.[14]

Quantitative Data Summary: ID-8 and CD8+ T Cell Co-culture

Incubation

Parameter E:T Ratio ] Result Reference
Time

% Cytotoxicity 10:1 4 hours ~17% [12]
10:1 18 hours ~45% [10]
10:1 48 hours ~50% [11]
Granzyme B Increased vs. T

] 10:1 18 hours [12]
Expression (MFI) cells alone

] Increased with
IFN-y Production - 24 hours o [3]
activation
MFI: Mean Fluorescence Intensity
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Experimental Workflow: CD8+ T Cell Cytotoxicity Assay
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Caption: Workflow for assessing CD8+ T cell-mediated cytotoxicity against ID-8 cells.

ID-8 and Macrophage Co-culture for Phagocytosis and
Cytokine Analysis

This protocol is designed to assess the phagocytic activity of macrophages towards ID-8 cells
and to analyze the cytokine profile in the co-culture supernatant.

Protocol:
o Preparation of Macrophages:

o Generate bone marrow-derived macrophages (BMDMs) by culturing mouse bone marrow
cells with M-CSF for 5-7 days.

o Alternatively, isolate peritoneal macrophages.
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o Plate 5 x 104 macrophages per well in a 96-well plate.

o Preparation of Target Cells (ID-8):

o Label ID-8 cells with a fluorescent dye (e.g., CFSE or a pH-sensitive dye that fluoresces in
the acidic environment of the phagosome) according to the manufacturer's instructions.

o Wash the labeled ID-8 cells to remove excess dye.

e Co-culture:

o Add the fluorescently labeled ID-8 cells to the macrophage-containing wells at a
macrophage-to-tumor cell ratio of 1:2.

o Incubate the co-culture for 2 to 24 hours at 37°C and 5% CO2.

o Assessment of Phagocytosis:

o After incubation, gently wash the wells to remove non-phagocytosed ID-8 cells.

o Analyze the macrophages by flow cytometry. The percentage of macrophages that are
fluorescent (i.e., have engulfed ID-8 cells) represents the phagocytic activity.

o Alternatively, visualize phagocytosis using fluorescence microscopy.

e Cytokine Analysis:

o Collect the supernatant from the co-culture at various time points.

o Measure the concentration of cytokines such as TNF-q, IL-6, and IL-10 using ELISA or a
multiplex cytokine array.

Quantitative Data Summary: ID-8 and Macrophage Co-culture
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. Incubation
Parameter Condition . Result (pg/mL) Reference
Time
) Macrophages +
TNF-a Secretion ) 6 hours ~2500 [7]
E. coli
_ BMDMs + LPS
IL-6 Secretion 24 hours ~4000 [15]
(20 ng/mL)
: Varies with
IL-10 Secretion - - ] -
stimulus

Experimental Workflow: Macrophage Phagocytosis Assay
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Caption: Workflow for assessing macrophage phagocytosis of ID-8 cells and cytokine

production.
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ID-8 and NK Cell Co-culture for Cytotoxicity and
Cytokine Release

This assay evaluates the natural killer cell-mediated cytotoxicity against ID-8 cells and the
release of effector cytokines like IFN-y.

Protocol:

Preparation of Target Cells (ID-8):
o Seed 1 x 104 ID-8 cells per well in a 96-well plate.

o Incubate overnight to allow for adherence.

Preparation of Effector Cells (NK Cells):
o Isolate NK cells from the spleens of C57BL/6 mice using a negative selection Kit.

o Activate the NK cells by culturing them with IL-2 (e.g., 1000 U/mL) for 24-48 hours prior to
the co-culture.

Co-culture:

o Add the activated NK cells to the wells containing ID-8 cells at various E:T ratios (e.g., 1:1,
5:1, 10:1).

o Incubate for 4 to 24 hours at 37°C and 5% CO2.

Assessment of Cytotoxicity:

o Measure cytotoxicity using an LDH release assay or a flow cytometry-based method as
described for the CD8+ T cell co-culture.

Assessment of Cytokine Release and Degranulation:

o Collect the supernatant to measure IFN-y levels by ELISA.
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o To measure degranulation, add an anti-CD107a antibody to the co-culture. After

incubation, stain the cells for NK cell surface markers and analyze the expression of

CD107a on the NK cells by flow cytometry.

o Intracellular staining for Granzyme B can also be performed to assess the cytotoxic
potential of the NK cells.[14][16][17]

Quantitative Data Summary: ID-8 and NK Cell Co-culture

. Incubation
Parameter E:T Ratio ] Result Reference
Time
o Varies with NK
% Cytotoxicity 10:1 4 hours o -
activation
IFN-y Secretion ) ]
1:1 (with IL-12) Overnight ~1500 [8]
(pg/mL)
Granzyme B Increased upon
- - e
Release target recognition
CD107a
' Increased upon
Expression (% of - 4 hours - -
target recognition
NK cells)

Experimental Workflow: NK Cell Cytotoxicity and Function Assay
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Caption: Workflow for assessing NK cell cytotoxicity and function against ID-8 cells.

lll. Sighaling Pathways in ID-8 and Immune Cell
Interactions

Understanding the signaling pathways that govern the interactions between ID-8 cells and
immune cells is crucial for developing effective immunotherapies.

T Cell Activation Signaling

Upon recognition of a tumor antigen presented by an MHC molecule on the ID-8 cell, the T cell
receptor (TCR) initiates a signaling cascade leading to T cell activation, proliferation, and
effector function.
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Caption: Simplified T cell activation signaling pathway.

Macrophage Polarization
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Macrophages can be polarized into different functional phenotypes, such as the anti-tumoral
M1 phenotype or the pro-tumoral M2 phenotype, in response to signals from the tumor
microenvironment.

Polarizing Stimuli

LPS /IFN-y IL-4 /1IL-13

iMlacrophage

Macrophage

Polarjzed Phernotype

M1 Phenotype
(Anti-tumor)

M2 Phenotype
(Pro-tumor)

Click to download full resolution via product page

Caption: Macrophage polarization into M1 and M2 phenotypes.

NK Cell Activation

NK cell activity is regulated by a balance of signals from activating and inhibitory receptors. The
loss of MHC class | expression on tumor cells, a common immune evasion strategy, can lead to
NK cell activation.
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Caption: Balance of activating and inhibitory signals in NK cell function.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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